molecular formula C10H9BrF2O2 B14047850 1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one

1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one

Katalognummer: B14047850
Molekulargewicht: 279.08 g/mol
InChI-Schlüssel: GEOSINADPNEBKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H9BrF2O2 and a molecular weight of 279.08 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Vorbereitungsmethoden

The synthesis of 1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one typically involves the bromination of 1-(4-(difluoromethoxy)phenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biochemistry: It is used in the study of enzyme mechanisms and protein interactions.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophiles and participate in various chemical transformations. The difluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one include:

Eigenschaften

Molekularformel

C10H9BrF2O2

Molekulargewicht

279.08 g/mol

IUPAC-Name

1-bromo-1-[4-(difluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H9BrF2O2/c1-6(14)9(11)7-2-4-8(5-3-7)15-10(12)13/h2-5,9-10H,1H3

InChI-Schlüssel

GEOSINADPNEBKA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=CC=C(C=C1)OC(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.